molecular formula C8H15NO B2523338 (3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol CAS No. 2161096-01-9

(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol

Cat. No.: B2523338
CAS No.: 2161096-01-9
M. Wt: 141.214
InChI Key: WRMUFPIDTHIMLB-RNJXMRFFSA-N
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Description

(3aS,4S,6aR)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol is a bicyclic amine-alcohol featuring a cyclopenta[c]pyrrolidine core substituted with a methyl group at position 2 and a hydroxyl group at position 3. Its molecular formula is C₈H₁₅NO (MW: 141.21 g/mol). The stereochemistry (3aS,4S,6aR) confers distinct spatial properties, influencing its solubility, stability, and biological interactions. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in synthesizing Retinol Binding Protein 4 (RBP4) antagonists, as suggested by structural analogs in the literature .

Properties

IUPAC Name

(3aS,4S,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMUFPIDTHIMLB-RNJXMRFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@@H]([C@@H]2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, such as a cyclopentane derivative, followed by cyclization to form the fused ring system. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers or to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

The compound has been investigated for its potential pharmacological effects, particularly as a calcium channel blocker. Research indicates that derivatives of octahydrocyclopenta[c]pyrrol-4-ol exhibit activity against calcium-dependent processes, which can be beneficial in treating cardiovascular diseases and other conditions related to calcium dysregulation .

1.2 Case Study: Calcium Channel Modulation

A study highlighted the efficacy of substituted octahydrocyclopenta[c]pyrrol-4-amines in modulating calcium channels. These compounds showed promise in preclinical models for their ability to lower blood pressure and reduce cardiac workload. The results suggest a pathway for developing new antihypertensive drugs based on this scaffold .

Neuropharmacology

2.1 Neuroprotective Effects

Research has indicated that octahydrocyclopenta[c]pyrrol-4-ol derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2.2 Case Study: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, (3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol demonstrated significant neuroprotective effects, reducing the severity of cognitive decline compared to untreated controls. The mechanisms underlying these effects are believed to involve modulation of neurotransmitter systems and reduction of inflammatory responses .

Material Science

3.1 Polymer Chemistry

The compound has shown potential as a building block for synthesizing novel polymers with unique properties. Its structural features allow for the incorporation into polymer matrices, enhancing mechanical strength and thermal stability.

3.2 Case Study: Biodegradable Polymers

Recent advancements have utilized this compound in the development of biodegradable polymers. These materials are designed to degrade under environmental conditions, providing sustainable alternatives to conventional plastics .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryCalcium channel modulation for hypertension treatment
NeuropharmacologyNeuroprotective effects against oxidative stress
Material ScienceUse in synthesizing biodegradable polymers

Mechanism of Action

The mechanism of action of (3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

(a) rel-(3aR,4R,6aS)-Octahydro-cyclopenta[c]pyrrol-4-ol
  • Structure : Lacks the 2-methyl group but shares the hydroxyl group at position 4.
  • Molecular Formula: C₇H₁₃NO (MW: 127.18 g/mol).
  • Properties : Reduced lipophilicity (logP ≈ 0.2) compared to the methylated derivative. The absence of the methyl group may decrease metabolic stability .
(b) (3aS,6aR)-Octahydro-cyclopenta[c]pyrrol-4-ol (CAS 1225063-13-7)
  • Structure : Identical core but differs in stereochemistry (3aS,6aR vs. 3aS,4S,6aR*).
  • Applications : Used as an intermediate in RBP4 antagonists. Stereochemical differences impact binding affinity to protein targets .
(c) Trifluoromethylphenyl Derivatives
  • Example : 2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid (Compound 42) .
  • Key Differences: Substitution: Aromatic trifluoromethylphenyl group enhances RBP4 antagonism (IC₅₀ = 12 nM vs. >100 nM for non-aromatic analogs). Solubility: Lower aqueous solubility due to the hydrophobic CF₃ group.
(d) Chloro-Fluoro Aromatic Derivatives
  • Example : 2-((3aR,5r,6aS)-5-(2-Chloro-3-fluorophenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-6-methylpyrimidine-4-carboxylic Acid (Compound 66) .
  • Properties :
    • Enhanced potency (IC₅₀ = 8 nM) due to electron-withdrawing substituents.
    • Melting point: 161–165°C, higher than the methylated parent compound due to increased crystallinity.

Physicochemical Properties Comparison

Property Target Compound rel-(3aR,4R,6aS)-Analog Trifluoromethylphenyl Derivative
Molecular Weight 141.21 127.18 434.41
logP (Predicted) 0.8 0.2 3.5
Aqueous Solubility (mg/mL) 12.5 25.0 0.5
Melting Point (°C) 120–125 (est.) Not reported 161–165

Biological Activity

The compound (3aS,4S,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol** is a member of the cyclopentapyrrole family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol
  • Molecular Formula : C₁₅H₂₄N
  • Molecular Weight : 204.3511 g/mol
  • CAS Registry Number : 13744-15-5

Pharmacological Effects

Research has indicated that compounds similar to (3aS,4S,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol** exhibit various biological activities, including:

  • Calcium Channel Inhibition : The compound has been identified as a calcium channel inhibitor, which can affect neurotransmitter release and muscle contraction. This property is significant in the treatment of cardiovascular diseases and neurological disorders .
  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : Preliminary studies suggest that this class of compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

The mechanisms through which these compounds exert their effects include:

  • Modulation of neurotransmitter systems.
  • Interaction with specific ion channels.
  • Inhibition of enzymes involved in cellular signaling pathways.

Case Study 1: Calcium Channel Blockade

A study investigated the effects of a related compound on calcium channels in neuronal cells. The results demonstrated a significant reduction in calcium influx, suggesting potential applications in managing conditions like epilepsy and hypertension .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on testing various derivatives of octahydrocyclopentapyrrole against common bacterial strains. The findings revealed that certain modifications enhanced antimicrobial activity, indicating the importance of structural variations in optimizing efficacy .

Research Summary Table

StudyCompoundActivityFindings
Calcium Channel InhibitorNeuroprotectiveReduced calcium influx in neuronal cells
Antimicrobial DerivativeAntibacterialEnhanced activity against common pathogens
Neuroprotective AgentNeuroprotectionPotential benefits in neurodegenerative models

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